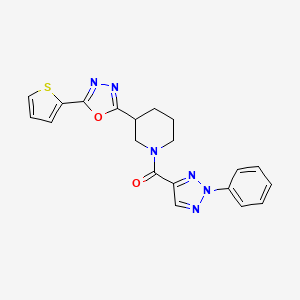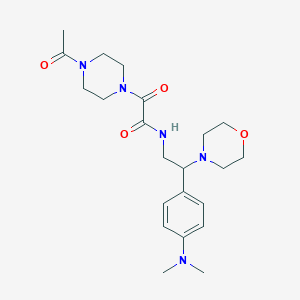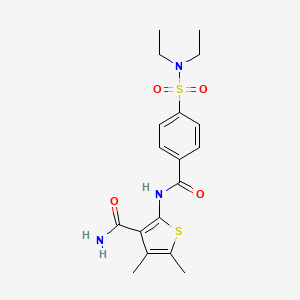![molecular formula C23H24ClN3O4S B2886942 9-((4-(4-氯苯甲酰)哌嗪-1-基)磺酰基)-1,2,6,7-四氢吡啶并[3,2,1-ij]喹啉-3(5H)-酮 CAS No. 946214-66-0](/img/structure/B2886942.png)
9-((4-(4-氯苯甲酰)哌嗪-1-基)磺酰基)-1,2,6,7-四氢吡啶并[3,2,1-ij]喹啉-3(5H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule with multiple functional groups, including a piperazine ring and a quinoline ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes a piperazine ring, a quinoline ring, and a sulfonyl group. These groups could potentially allow for various interactions with biological targets, such as hydrogen bonding and aromatic stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine ring, the sulfonyl group, and the quinoline ring. These groups could potentially undergo various chemical reactions, such as nucleophilic substitution or redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the piperazine ring could potentially increase its solubility in water, while the quinoline ring could potentially increase its lipophilicity .科学研究应用
Antimicrobial Agent Development
This compound has been studied for its potential as an antimicrobial agent. Derivatives of fluoroquinolone with similar structures have shown promising results in inhibiting bacterial pathogens, particularly those resistant to other antibiotics . For instance, certain derivatives have demonstrated potent growth inhibition against ciprofloxacin-resistant Pseudomonas aeruginosa (CRPA), with minimum inhibitory concentrations (MIC) significantly lower than that of ciprofloxacin itself .
Tuberculosis Treatment Research
The structural analogs of this compound have been used in the study of tuberculosis treatment. Specifically, they have been complexed with enzymes from Mycobacterium tuberculosis to understand the mechanism of action and to design inhibitors that can target the biotin biosynthesis pathway, which is crucial for the survival of the bacteria .
Cancer Therapeutics
Compounds with similar sulfonyl piperazine structures have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. They have been found to induce apoptosis and inhibit tubulin polymerization, which is a promising mechanism for anticancer drugs .
Dopamine Receptor Research
Some derivatives have been identified as potent and selective ligands for dopamine receptors. This suggests potential applications in the development of treatments for neurological disorders, where modulation of dopamine receptor activity is relevant .
Antiviral Studies
The compound’s derivatives have also been synthesized for antiviral studies. They have been evaluated for their ability to inhibit viral replication, which is a key step in developing new antiviral medications .
未来方向
Future research on this compound could potentially involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. Additionally, studies could be conducted to evaluate its safety and potential applications in areas such as medicinal chemistry .
作用机制
Target of Action
It is known that similar compounds, such as fluoroquinolones, primarily target bacterial dna gyrase and topoisomerase iv . These enzymes are key for DNA replication, making them crucial targets for antimicrobial agents .
Mode of Action
Based on its structural similarity to fluoroquinolones, it can be hypothesized that it might also interfere with bacterial dna replication by inhibiting dna gyrase and topoisomerase iv .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, it could prevent the supercoiling and relaxation of DNA, processes that are essential for DNA replication and transcription .
Pharmacokinetics
It is known that similar compounds, such as fluoroquinolones, are generally well absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted in urine and feces .
Result of Action
The compound’s action likely results in the inhibition of bacterial growth by interfering with DNA replication. This could lead to the death of bacterial cells and the resolution of bacterial infections .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its absorption and distribution . Additionally, the presence of efflux pumps in bacteria could decrease the compound’s intracellular concentration and thus its efficacy .
属性
IUPAC Name |
7-[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4S/c24-19-6-3-16(4-7-19)23(29)25-10-12-26(13-11-25)32(30,31)20-14-17-2-1-9-27-21(28)8-5-18(15-20)22(17)27/h3-4,6-7,14-15H,1-2,5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLBRULQJFCEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Cl)CCC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-((4-(4-chlorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-oxo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2886868.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B2886870.png)

![4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfonyl]-2-pyrimidinamine](/img/structure/B2886872.png)
![N-(2,4-dimethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2886874.png)



